2-(2-Fluorophenyl)Acetaldehyde
Overview
Description
2-(2-Fluorophenyl)Acetaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of acetaldehyde where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)Acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the direct fluorination of phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of the fluorinating agent. Continuous flow reactors may also be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2-Fluorophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2-Fluorophenyl)ethanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-(2-Fluorophenyl)acetic acid.
Reduction: 2-(2-Fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)Acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)Acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-(4-Fluorophenyl)Acetaldehyde: The fluorine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and interactions.
2-(2-Chlorophenyl)Acetaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 2-(2-Fluorophenyl)Acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYYODXJXMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590903 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-85-6 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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